2-(Furan-3-yl)propanoic acid
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Overview
Description
2-(Furan-3-yl)propanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)propanoic acid typically involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method ensures the formation of the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as starting materials . These compounds are considered platform chemicals and are widely used for the synthesis of various fine chemicals, pharmaceuticals, and other industrial products.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the furan ring or the propanoic acid moiety.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products:
Scientific Research Applications
2-(Furan-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)propanoic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The compound’s antimicrobial activity is attributed to its ability to form reactive electrophilic species under specific conditions, which interact with microbial cells and inhibit their growth .
Comparison with Similar Compounds
- 2-Furanpropanoic acid
- 3-(2-Furyl)propionic acid
- Ethyl 3-(furan-2-yl)propanoate
Comparison: 2-(Furan-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while 2-Furanpropanoic acid and 3-(2-Furyl)propionic acid share similar furan ring structures, their reactivity and applications may differ based on the position of the furan ring and the nature of the substituents .
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(furan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8O3/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9) |
InChI Key |
SQMPTIRFFDGNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
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